L-703014
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Overview
Description
L 703014 is a fibrinogen receptor antagonist that has shown potential as both a parenteral and oral antithrombotic agent. It is known for its high affinity for the fibrinogen receptor, with an IC50 value of 94 nM . This compound has been studied for its ability to prevent platelet aggregation, making it a promising candidate for the treatment of thrombotic disorders.
Preparation Methods
The synthesis of L 703014 involves several steps, including the use of methanol precipitation of dog plasma proteins followed by high-performance liquid chromatography (HPLC) with an automated column switching technique . The compound is not metabolized in the dog and is eliminated through the kidneys and bile . Industrial production methods for L 703014 are not widely documented, but the synthesis typically involves the use of organic solvents and reagents under controlled conditions.
Chemical Reactions Analysis
L 703014 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, epinephrine, and collagen . The major products formed from these reactions are typically related to the inhibition of platelet aggregation and the prevention of thrombus formation .
Scientific Research Applications
L 703014 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying fibrinogen receptor antagonists. In biology, it is used to investigate the mechanisms of platelet aggregation and thrombus formation. In medicine, L 703014 is being explored as a potential treatment for thrombotic disorders. In industry, it is used in the development of new antithrombotic agents .
Mechanism of Action
The mechanism of action of L 703014 involves its binding to the fibrinogen receptor on platelets, thereby preventing the binding of fibrinogen and subsequent platelet aggregation . This inhibition of platelet aggregation is crucial for preventing the formation of blood clots and thrombus formation. The molecular targets of L 703014 include the glycoprotein IIb/IIIa receptor complex on platelets .
Comparison with Similar Compounds
L 703014 is unique in its high affinity for the fibrinogen receptor and its potential as both a parenteral and oral antithrombotic agent . Similar compounds include other fibrinogen receptor antagonists such as L 704326 and MK 852 . These compounds also inhibit platelet aggregation but may differ in their pharmacokinetic properties and clinical applications.
Properties
CAS No. |
142638-79-7 |
---|---|
Molecular Formula |
C24H34N4O4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1 |
InChI Key |
CEYGRENFNCKRRG-LJQANCHMSA-N |
SMILES |
C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |
Isomeric SMILES |
C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O |
Canonical SMILES |
C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
142638-79-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)- L 703,014 L 703014 L-703,014 L-703014 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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